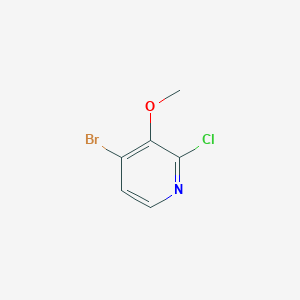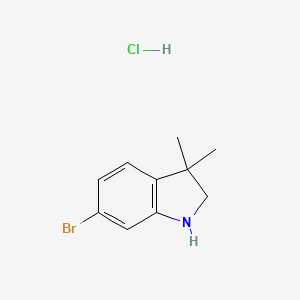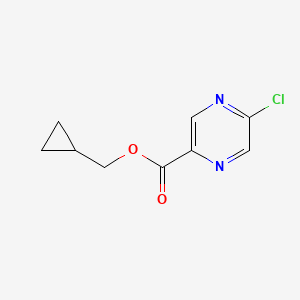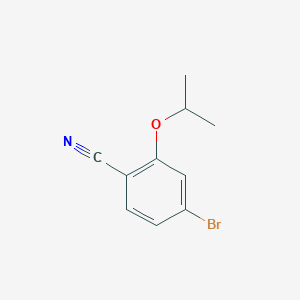![molecular formula C9H4BrCl3N2O B1381679 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanon CAS No. 1440535-48-7](/img/structure/B1381679.png)
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanon
Übersicht
Beschreibung
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone is a chemical compound characterized by its bromoimidazo[1,2-a]pyridine core structure and trichloroethanone functional group
Wissenschaftliche Forschungsanwendungen
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine derivatives have been associated with various therapeutic targets, including phosphatidylinositol 3-kinase (pi3k) and aurora kinase .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 23907 .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against multiple cancer cell lines .
Action Environment
It is known that the compound is slightly soluble in water , which could potentially influence its bioavailability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 6-bromoimidazo[1,2-a]pyridine. One common method involves the reaction of 6-bromoimidazo[1,2-a]pyridine with trichloroacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromo and trichloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Trichloroacetic acid derivatives.
Reduction: Reduced trichloroethanone derivatives.
Substitution: Bromo-substituted or trichloro-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Uniqueness: 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone is unique due to its trichloroethanone functional group, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHRKWLOSPVXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180374 | |
| Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-48-7 | |
| Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)


![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)



![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
